molecular formula C7H9NO2 B1597153 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one CAS No. 34581-92-5

1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No. B1597153
CAS RN: 34581-92-5
M. Wt: 139.15 g/mol
InChI Key: AINPDQRRTXHBAY-UHFFFAOYSA-N
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Description

1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is also known by the synonym 1-acetyl-4-methyl-5H-pyrrol-2-one .


Molecular Structure Analysis

The InChi Key for this compound is AINPDQRRTXHBAY-UHFFFAOYSA-N . The SMILES representation is CC(=O)N1CC©=CC1=O .


Physical And Chemical Properties Analysis

This compound has a melting point of 89°C . The predicted boiling point is 265.4°C at 760mmHg, and the predicted density is 1.171g/cm3 .

Scientific Research Applications

6. Pyrrole in Medicinal Hetero-aromatics

  • Application Summary: Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products. The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Methods of Application: This review discloses various tactical approaches to synthesize pyrrole and pyrrole containing analogs. The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during last decade .
  • Results or Outcomes: Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more. They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

7. 4-Hydroxy-2-quinolones Synthesis

  • Application Summary: 4-Hydroxy-2-quinolones are interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
  • Methods of Application: This review discusses the recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
  • Results or Outcomes: The easiest method for the synthesis 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .

8. N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides

  • Application Summary: In this study, new series of N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides were synthesized, characterized and assessed as inhibitors of enoyl ACP reductase and DHFR .
  • Methods of Application: The compounds were synthesized and assessed as inhibitors of enoyl ACP reductase and DHFR .
  • Results or Outcomes: Most of the compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR .

Safety And Hazards

The compound is classified as an irritant . In case of eye contact, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

properties

IUPAC Name

1-acetyl-3-methyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-7(10)8(4-5)6(2)9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINPDQRRTXHBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379323
Record name 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one

CAS RN

34581-92-5
Record name 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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